(1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol
Overview
Description
(1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,Z)-3-((E)-2-((1R,7AR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Cholesterol and Fatty Acid Synthesis : Compounds related to the one have shown to inhibit acetate incorporation in cholesterol and fatty acids in rat liver slices, though they lack specific inhibitory activity on HMG-CoA reductase (Cozzi, Carganico, & Orsini, 1983).
Polymerization of rac-Lactide : Zinc(II) complexes with camphor-based ethyleneamine derivatives (structurally related to the compound) effectively polymerize rac-lactide, resulting in poly(lactide) with high molecular weights and narrow polydispersity indices (Cho, Chun, Nayab, & Jeong, 2018).
Synthesis of C-alpha-D-galactopyranosides : The compound can be applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, demonstrating its utility in complex carbohydrate synthesis (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Preparation of Allyl and 1,2-Dimethylallyl Radicals : Ethylidenecyclohexane, a precursor molecule, undergoes fragmentation in the gas phase to form allyl and 1,2-dimethylallyl radicals (Ondruschka, Vorwerk, & Remmler, 1990).
Liquid-Crystalline Systems : The compound's derivatives demonstrate significant preference for certain conformers, which is important in the design of liquid-crystalline systems (Krivoshey, Pivnenko, Shishkina, Turov, Kutulya, & Shishkin, 2006).
Stereoselective 1,4-Conjugate Additions : It directs highly stereoselective 1,4-conjugate additions in the production of cyclohexenone derivatives (Murata, Yanagisawa, Aoyama, Tsushima, Totani, Ohba, & Tadano, 1998).
Synthesis of Phenanthrene Derivatives : Its cyclization in acidic conditions leads to phenanthrene derivatives, useful in various chemical syntheses (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Thermal Rearrangement Studies : The compound undergoes stereoselective thermal rearrangement, which is significant in understanding reaction mechanisms (Duncan, Hendricks, & Kwong, 1990).
properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26?,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-QWSSABAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.